5-Bromo-6-(difluoromethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(difluoromethyl)indoline is a synthetic organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)indoline typically involves the bromination of an indoline precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine as a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature to obtain the brominated intermediate. The difluoromethyl group is then introduced using a difluoromethylating reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(difluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxindole derivatives.
Reduction: Formation of the reduced indoline derivative.
Substitution: Formation of substituted indoline derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(difluoromethyl)indoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(difluoromethyl)indoline involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindoline: Lacks the difluoromethyl group, leading to different reactivity and applications.
6-(Difluoromethyl)indoline:
5-Bromo-6-methylindoline: Contains a methyl group instead of a difluoromethyl group, resulting in different biological activities.
Uniqueness
5-Bromo-6-(difluoromethyl)indoline is unique due to the presence of both bromine and difluoromethyl groups.
Eigenschaften
Molekularformel |
C9H8BrF2N |
---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
5-bromo-6-(difluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8BrF2N/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h3-4,9,13H,1-2H2 |
InChI-Schlüssel |
ZUIUULDIIOMZDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C21)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.